3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate involves the reaction of methanesulfonothioic acid with oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester . The reaction is typically carried out under inert atmosphere conditions to prevent moisture sensitivity . The compound is hygroscopic and should be stored at -20°C under an inert atmosphere .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to thiol groups.
Substitution: The compound can participate in substitution reactions where the methanethiosulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is widely used in scientific research for its ability to act as a cross-linking reagent. Its applications include:
Chemistry: Used as a cross-linker in the synthesis of polymers and other macromolecules.
Biology: Employed in the study of protein-protein interactions and the stabilization of protein structures.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of various biochemical reagents and materials.
Mechanism of Action
The mechanism of action of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate involves its ability to form covalent bonds with sulfhydryl groups in proteins and other biomolecules. This cross-linking ability allows it to stabilize protein structures and facilitate the study of protein interactions . The molecular targets include cysteine residues in proteins, and the pathways involved are primarily related to protein stabilization and interaction .
Comparison with Similar Compounds
Similar Compounds
1,11-Diamino-3,6,9-trioxaundecane: A similar compound used as a hydrophilic, homo-bifunctional linker.
1,11-Diazido-3,6,9-trioxaundecane: Used in the synthesis of fluorogenic chemosensors.
Uniqueness
3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is unique due to its dual methanethiosulfonate groups, which provide it with strong cross-linking capabilities. This makes it particularly useful in applications requiring stable and robust cross-linking of biomolecules .
Properties
IUPAC Name |
1-(2-methylsulfonylsulfanylethoxy)-2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O7S4/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRBHDIGMOPFRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCOCCOCCOCCSS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O7S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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